molecular formula C13H10BrN3O2S2 B4035621 1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B4035621
M. Wt: 384.3 g/mol
InChI Key: XLEFKEWFWKTLJH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C13H10BrN3O2S2 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione is 382.93978 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds, especially those involving thiadiazole moieties, have been detailed in several studies. For instance, researchers have synthesized heteroarene-fused π-conjugated main-chain polymers containing thiadiazole units for photovoltaic device applications, demonstrating the importance of these compounds in developing new materials with desirable optical and electronic properties (Lee et al., 2010). Such studies typically involve comprehensive characterization techniques, including NMR, MS, and crystallography, to elucidate the structure and properties of the synthesized compounds.

Photovoltaic and Electrochromic Applications

Compounds with thiadiazole derivatives have shown promising applications in photovoltaics and electrochromics. Research into conjugated main-chain polymers incorporating thiadiazole units has resulted in materials that exhibit broad absorption spectra and good power conversion efficiencies in organic photovoltaic cells (Lee et al., 2010). Similarly, thiadiazolo[3,4-c]pyridine-based donor–acceptor–donor polymers have been designed and electropolymerized, showing potential for green and near-infrared electrochromic applications due to their interesting color change properties and fast response times (Ming et al., 2015).

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S2/c1-7-15-16-13(20-7)21-10-6-11(18)17(12(10)19)9-4-2-8(14)3-5-9/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEFKEWFWKTLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
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1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
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1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
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1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 5
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1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 6
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1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

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